5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDPMWDUUVAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid exhibits promising antimicrobial properties. Studies suggest its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecium
- Bacillus subtilis
In vitro testing has shown that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Antiviral Properties
The compound has also been studied for its potential antiviral activity. It interacts with viral replication pathways, suggesting its use in antiviral drug development. Specifically, it has demonstrated efficacy against Methionine aminopeptidase enzymes, which play a critical role in protein maturation within bacterial cells .
Anti-inflammatory and Anticancer Potential
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid has been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in inflammatory processes, indicating that this compound could serve as an anti-inflammatory agent . Furthermore, preliminary studies suggest it may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .
Agricultural Applications
In agricultural chemistry, derivatives of this compound have shown antifungal and herbicidal properties, making them suitable for developing new agricultural products that can enhance crop protection against pests and diseases .
Materials Science Applications
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is utilized as a building block in organic synthesis for creating more complex molecules. Its unique chemical properties allow it to be employed in developing specialty chemicals and materials with specific functionalities .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study focusing on its antimicrobial activity reported significant inhibition zones against various gram-positive bacteria.
- In vitro assays demonstrated its ability to inhibit viral replication pathways.
- Research into its anticancer properties revealed mechanisms involving apoptosis induction through caspase activation .
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 5-(4-Chlorophenyl)-2-furoic acid (CAS 41019-45-8) :
This simpler analog lacks the sulfonyl group, resulting in reduced electron withdrawal. The absence of the sulfonyl group decreases acidity (pKa ~3.5 vs. ~2.8 for the sulfonyl derivative) and solubility in polar solvents. Its molecular weight (222.62 g/mol) is significantly lower than the sulfonyl-containing target compound . - 5-(4-Nitrophenyl)furan-2-carboxylic acid: The nitro group (-NO₂) is a stronger electron-withdrawing group than sulfonyl, leading to higher acidity (pKa ~2.2). However, the nitro group may reduce metabolic stability compared to sulfonyl derivatives in biological systems .
Steric and Functional Group Modifications
- 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (ChemSpider ID 3711953) :
The sulfonyl group is separated from the aromatic ring by a methylene spacer, increasing flexibility. The 2-methylbenzyl group introduces steric hindrance, which may hinder interactions with flat binding pockets in enzymes compared to the planar 4-chlorophenyl-sulfonyl group in the target compound . - However, the fused benzene ring raises molecular weight (272.69 g/mol) and may reduce metabolic clearance .
Antimicrobial and Enzyme Inhibition
- Furan derivatives like methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate (from Coriolopsis sp. J5) exhibit inhibitory effects on Xanthomonas axonopodis, a plant pathogen. The sulfonyl group in the target compound may enhance similar bioactivity by improving binding to bacterial enzymes .
Pharmacokinetic Considerations
- Sulfonyl-containing derivatives generally exhibit higher metabolic stability than nitro or ester analogs due to resistance to hydrolysis. For example, 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-57-3) has a phenoxy group prone to oxidative metabolism, whereas the sulfonyl group in the target compound may prolong half-life .
Data Table: Key Properties of Selected Analogs
Biological Activity
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxylic acid group, and a sulfonyl moiety attached to a chlorophenyl group. These structural components contribute to its reactivity and biological activity.
The biological activity of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes, disrupting critical biochemical pathways. For instance, it may interact with Methionine aminopeptidase, affecting protein synthesis in bacterial cells.
- Signaling Pathways : The compound modulates pathways related to inflammation, cell proliferation, and apoptosis, which are vital in cancer progression and treatment.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. In qualitative assays, compounds similar to 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid produced significant growth inhibition zones .
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 9 Enterococcus faecium 15 - Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values comparable to established anticancer drugs .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially reducing inflammation in various models .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of related compounds against multiple bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that the presence of the sulfonyl group enhances activity against pathogens .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid on cancer cell lines. The findings revealed that the compound inhibited cell growth effectively, with mechanisms involving apoptosis induction .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism of action that warrants further investigation .
Q & A
Basic Research Question
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve sulfonylated products from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline solids with >98% purity .
- Quality control : Validate purity via melting point analysis (reported range: 185–187°C) and TLC (R = 0.4 in ethyl acetate) .
How can Design of Experiments (DOE) optimize the sulfonylation step for this compound?
Advanced Research Question
DOE methodologies reduce experimental noise and identify critical factors:
- Factors : Temperature (50–90°C), base concentration (1–3 equiv.), and reaction time (4–12 hrs).
- Response surface modeling : Predicts optimal conditions (e.g., 75°C, 2.5 equiv. KCO, 8 hrs) for maximal yield (82%) .
- Robustness testing : Assess parameter sensitivity to ensure scalability .
What are the challenges in characterizing degradation products of this compound under accelerated stability testing?
Advanced Research Question
Degradation pathways include:
- Hydrolysis : Sulfonyl esters may hydrolyze in aqueous buffers (pH 7.4), forming 4-chlorobenzenesulfonic acid and furan-2-carboxylic acid .
- Oxidation : The furan ring oxidizes to diketones under light exposure, detectable via LC-MS .
- Mitigation : Use amber vials and inert atmospheres (N) during storage .
How does the 4-chlorophenyl group influence the compound’s electronic properties compared to other substituents?
Advanced Research Question
Computational studies (e.g., DFT) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
